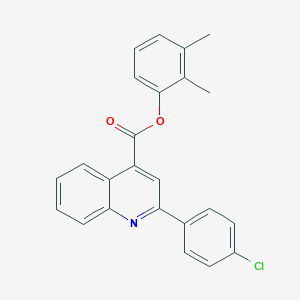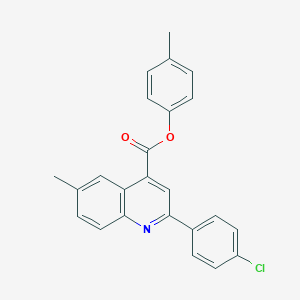
Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with a molecular formula of C27H18ClNO2 This compound is known for its unique structural features, which include a naphthyl group, a chlorophenyl group, and a quinolinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthyl Group: The naphthyl group can be attached through a Suzuki coupling reaction, which involves the reaction of a naphthylboronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with an alcohol derivative to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or chlorophenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Applications De Recherche Scientifique
Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features that allow for fluorescence under specific conditions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate: Similar structure but with a bromine atom instead of chlorine.
2-Naphthyl 2-(4-methylphenyl)-6-methyl-4-quinolinecarboxylate: Similar structure but with a methyl group instead of chlorine.
2-Naphthyl 2-(4-fluorophenyl)-6-methyl-4-quinolinecarboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C27H18ClNO2 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
naphthalen-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H18ClNO2/c1-17-6-13-25-23(14-17)24(16-26(29-25)19-7-10-21(28)11-8-19)27(30)31-22-12-9-18-4-2-3-5-20(18)15-22/h2-16H,1H3 |
Clé InChI |
XHNKETDAPZTOQG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















